molecular formula C21H44O11 B1676779 Decaethylene Glycol Monomethyl Ether CAS No. 27425-92-9

Decaethylene Glycol Monomethyl Ether

Cat. No.: B1676779
CAS No.: 27425-92-9
M. Wt: 472.6 g/mol
InChI Key: YMBLPWKGRIGDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Decaethylene Glycol Monomethyl Ether, also known as m-PEG10-alcohol, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of m-PEG10-alcohol are the specific proteins that the ADCs or PROTACs are designed to target .

Mode of Action

m-PEG10-alcohol acts as a linker molecule in the formation of ADCs and PROTACs . In the case of ADCs, it connects the antibody to the cytotoxic drug . For PROTACs, it links the ligand for an E3 ubiquitin ligase to the ligand for the target protein . This enables the PROTACs to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by m-PEG10-alcohol are dependent on the specific proteins targeted by the ADCs or PROTACs it helps form . For instance, in the context of cancer treatment, m-PEG10-alcohol could be part of a PROTAC that targets the PEG10 protein, which is implicated in the proliferation, apoptosis, and metastasis of tumors .

Pharmacokinetics

As a component of adcs and protacs, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the properties of the other components of these molecules .

Result of Action

The molecular and cellular effects of m-PEG10-alcohol’s action are determined by the specific ADC or PROTAC it is part of . For example, if m-PEG10-alcohol is part of a PROTAC targeting the PEG10 protein, it could potentially inhibit the proliferation of cancer cells, induce apoptosis, and prevent metastasis .

Action Environment

The action, efficacy, and stability of m-PEG10-alcohol are influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and the specific cellular environment

Biochemical Analysis

Biochemical Properties

Decaethylene Glycol Monomethyl Ether plays a significant role in biochemical reactions, particularly as a nonionic surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to study the diffusion of proteins and nonionic micelles in agarose gels . The nature of these interactions often involves the formation of micelles or complexes that can influence the behavior of the biomolecules involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can interact with cell membranes and proteins, potentially affecting their structure and function . These interactions can lead to changes in cellular activities, such as protein diffusion and micelle formation.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form micelles and interact with biomolecules. It can bind to proteins and enzymes, influencing their activity. For example, it has been used to study the properties of anti-inflammatory resolvins derived from docosapentaenoic acid . These interactions can lead to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can undergo phase transitions and molecular motion changes in aqueous solutions and liquid-crystalline states . These changes can affect its interactions with biomolecules and its overall efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, studies on similar compounds like ethylene glycol monomethyl ether have shown that high doses can cause reproductive toxicity and other adverse effects . It is essential to determine the appropriate dosage to avoid toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role in these pathways can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decaethylene Glycol Monomethyl Ether is typically synthesized through the reaction of decaethylene glycol with methanol. The reaction can be catalyzed by either acids or bases . For example, one method involves the use of an acid catalyst under an inert atmosphere, where decaethylene glycol and methanol are reacted at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs acid or base catalysis. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the careful control of temperature, pressure, and the molar ratio of reactants .

Chemical Reactions Analysis

Types of Reactions: Decaethylene Glycol Monomethyl Ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h22H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBLPWKGRIGDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561598
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27425-92-9
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium t-butoxide (Aldrich, 95%, 39.0 g) was added to a solution of tetraethylene glycol (Aldrich, 412.7 g) and methyl hexaethylene glycol chloride from above (95.8 g) at 18° C. over a 25 min period (ice/acetone bath). The reaction mixture was then stirred at 120° C. overnight. The pH was adjusted to 7 by the addition of hydrochloric acid (12 N, 11.7 ml), and volatiles were removed (64 Pa (0.48 Torr), up to 185° C.). The residual dark oil was diluted with toluene (250 ml), and treated with calcium chloride (38.1 g). After stirring for 18 h, the mixture was filtered through Celite™ and concentrated to a dark oil (102 g), which was fractionally distilled to provide decaethylene glycol monomethyl ether as an amber oil (64.4 g, 45%).
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
412.7 g
Type
reactant
Reaction Step One
Name
methyl hexaethylene glycol chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decaethylene Glycol Monomethyl Ether
Reactant of Route 2
Reactant of Route 2
Decaethylene Glycol Monomethyl Ether
Reactant of Route 3
Reactant of Route 3
Decaethylene Glycol Monomethyl Ether
Reactant of Route 4
Reactant of Route 4
Decaethylene Glycol Monomethyl Ether
Reactant of Route 5
Reactant of Route 5
Decaethylene Glycol Monomethyl Ether
Reactant of Route 6
Reactant of Route 6
Decaethylene Glycol Monomethyl Ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.